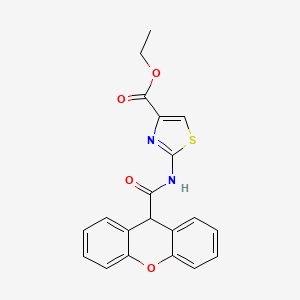

ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate is a chemical compound with the molecular formula C20H16N2O4S. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .

Synthesis Analysis

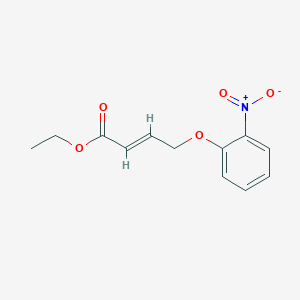

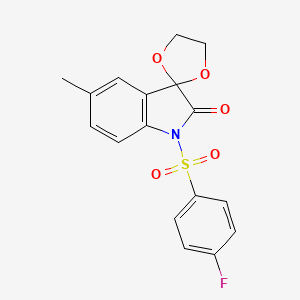

The synthesis of thiazolylcarboxamide derivatives, which includes ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate, typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with substituted carbonyl chlorides . The reaction is usually carried out at 0 °C and yields a variety of compounds .Molecular Structure Analysis

The molecular structure of ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate can be analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the types of bonds and functional groups present in the molecule .科学的研究の応用

Antitumor Activity

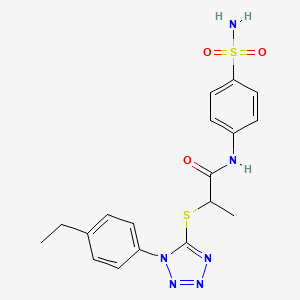

Research on analogs of ethyl 2-substituted-aminothiazole-4-carboxylate, a related compound, has demonstrated significant in vitro antitumor activity. Specifically, compounds were tested against a range of human tumor cell lines, showing potential as anticancer agents. One analog exhibited remarkable activity against the RPMI-8226 leukemia cell line, indicating the potential utility of these compounds in cancer treatment (El-Subbagh, Abadi, & Lehmann, 1999).

Spectroscopic and Structural Characterizations

Another study focused on the synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Through spectroscopic techniques and single crystal X-ray diffraction (SC-XRD), the study provided detailed insights into the compounds' structures. Computational analysis using density functional theory (DFT) was employed to predict properties, indicating their potential in technological applications due to sizable nonlinear optical (NLO) characteristics (Haroon et al., 2019).

Electrochemical and Electrochromic Properties

In the field of materials science, the introduction of different acceptor groups to polymers based on related thiazole compounds has been investigated. This research has demonstrated the influence of acceptor groups on electrochemical activity and optical properties. Such studies suggest applications in smart materials and displays due to the compounds' ability to undergo color changes under varying electrical potentials (Hu et al., 2013).

作用機序

Target of Action

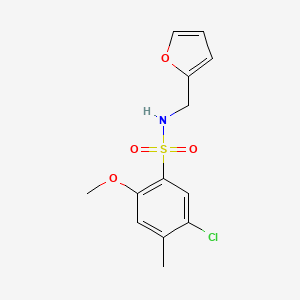

The primary target of ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to its active site . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, inhibiting its function .

Biochemical Pathways

By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the biosynthesis of peptidoglycan . This leads to the weakening of bacterial cell walls, making the bacteria more susceptible to osmotic pressure and other environmental stresses .

Result of Action

The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory potential against various bacterial strains, including gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

特性

IUPAC Name |

ethyl 2-(9H-xanthene-9-carbonylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-2-25-19(24)14-11-27-20(21-14)22-18(23)17-12-7-3-5-9-15(12)26-16-10-6-4-8-13(16)17/h3-11,17H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOQZTGIFRXQKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(9H-carbazol-9-yl)-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B2926505.png)

![Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2926523.png)

![1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2926524.png)

![1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2926527.png)